molecular formula C18H18N6O B286726 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile

货号 B286726
分子量: 334.4 g/mol
InChI 键: IQKSGLSREHMIPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile, also known as AZD5363, is a small molecule inhibitor that targets AKT, a protein kinase that plays a key role in cell proliferation, survival, and metabolism. AZD5363 has been extensively studied for its potential therapeutic applications in cancer treatment.

作用机制

5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile targets AKT, a protein kinase that plays a key role in cell proliferation, survival, and metabolism. AKT is activated by phosphorylation, which leads to the activation of downstream signaling pathways that promote cell growth and survival. 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile inhibits AKT by binding to its kinase domain and preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has been shown to have biochemical and physiological effects on cancer cells. It inhibits the phosphorylation of AKT and its downstream targets, such as mTOR, p70S6K, and GSK3β. This leads to the inhibition of cell proliferation and the induction of apoptosis. 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile also has effects on glucose metabolism, as it inhibits the expression of glucose transporter 1 and hexokinase 2, which are involved in the uptake and metabolism of glucose in cancer cells.

实验室实验的优点和局限性

5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of AKT, which makes it a valuable tool for studying the role of AKT in cancer biology. It has also been shown to have synergistic effects with other anticancer agents, which can be useful for combination therapy studies. However, 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in some experimental settings.

未来方向

There are several future directions for the study of 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile. One direction is to evaluate its efficacy in combination with other anticancer agents in clinical trials. Another direction is to study its effects on other signaling pathways that are involved in cancer biology. Additionally, the development of new formulations and delivery methods for 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile could improve its solubility and bioavailability, which could enhance its efficacy in vivo.

合成方法

5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile is synthesized by a multistep process starting from 6-(2,5-dimethylphenoxy)pyrimidine-4-carbaldehyde. The key step involves the reaction of 6-(2,5-dimethylphenoxy)pyrimidine-4-carbaldehyde with 3-ethyl-1H-pyrazole-4-carbonitrile in the presence of a base and a palladium catalyst to form the desired product.

科学研究应用

5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and ovarian cancer cells. In preclinical studies, 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has demonstrated synergistic effects with other anticancer agents, such as paclitaxel and trastuzumab. Clinical trials are ongoing to evaluate the safety and efficacy of 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile in cancer patients.

属性

分子式

C18H18N6O

分子量

334.4 g/mol

IUPAC 名称

5-amino-1-[6-(2,5-dimethylphenoxy)pyrimidin-4-yl]-3-ethylpyrazole-4-carbonitrile

InChI

InChI=1S/C18H18N6O/c1-4-14-13(9-19)18(20)24(23-14)16-8-17(22-10-21-16)25-15-7-11(2)5-6-12(15)3/h5-8,10H,4,20H2,1-3H3

InChI 键

IQKSGLSREHMIPX-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=C(C=CC(=C3)C)C

规范 SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=C(C=CC(=C3)C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。